![molecular formula C18H18ClF2NOS B14497459 7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL CAS No. 64736-34-1](/img/structure/B14497459.png)
7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL is a chemical compound with a complex structure that includes chlorine, fluorine, and sulfur atoms
Méthodes De Préparation
The synthesis of 7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL involves several steps. One common synthetic route includes the reaction of 2-chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol with fluorinating agents under controlled conditions . The reaction conditions typically involve specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often require specialized equipment and rigorous quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the conversion of the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted thioxanthenes .
Applications De Recherche Scientifique
7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mécanisme D'action
The mechanism of action of 7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL can be compared with other similar compounds, such as:
3-Dimethylamino-1-propyl chloride hydrochloride: This compound has a similar structure but lacks the chlorine and fluorine atoms present in this compound.
2-Chloro-9-(3-(dimethylamino)propyl)-thioxanthen-9-ol: This compound is a precursor in the synthesis of this compound and shares some structural similarities.
The uniqueness of this compound lies in its specific combination of functional groups and atoms, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
64736-34-1 |
|---|---|
Formule moléculaire |
C18H18ClF2NOS |
Poids moléculaire |
369.9 g/mol |
Nom IUPAC |
7-chloro-9-[3-(dimethylamino)propyl]-2,3-difluorothioxanthen-9-ol |
InChI |
InChI=1S/C18H18ClF2NOS/c1-22(2)7-3-6-18(23)12-8-11(19)4-5-16(12)24-17-10-15(21)14(20)9-13(17)18/h4-5,8-10,23H,3,6-7H2,1-2H3 |
Clé InChI |
RRUPQYHSVVMHAE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC1(C2=CC(=C(C=C2SC3=C1C=C(C=C3)Cl)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)
![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
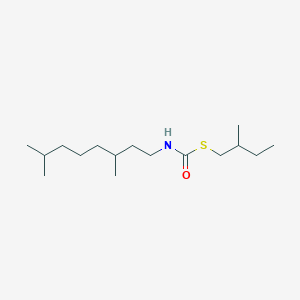
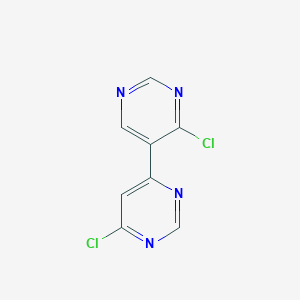
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)
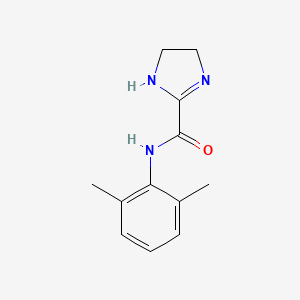
![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
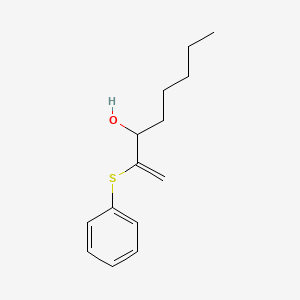
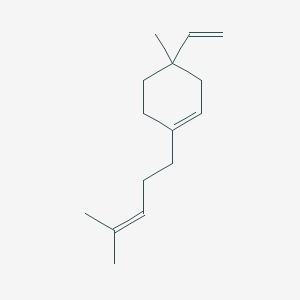
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)
![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)
